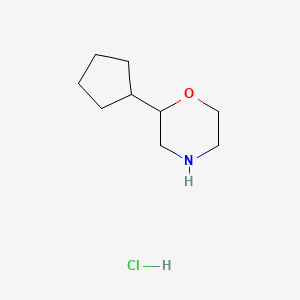

2-cyclopentylmorpholine hydrochloride

Description

Properties

IUPAC Name |

2-cyclopentylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-2-4-8(3-1)9-7-10-5-6-11-9;/h8-10H,1-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEADIDKXLNKPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CNCCO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to 2-cyclopentylmorpholine involves a nucleophilic ring-closure reaction between cyclopentylamine and 2-chloroethyl ether. This method, adapted from substituted N-phenyl morpholine syntheses, proceeds via a two-step mechanism:

- Nucleophilic Attack : Cyclopentylamine attacks the electrophilic chloroethyl ether, displacing chloride and forming a secondary amine intermediate.

- Cyclization : Intramolecular nucleophilic substitution results in the formation of the morpholine ring.

Optimized Conditions :

- Molar Ratio : Cyclopentylamine to 2-chloroethyl ether (1:1.2) with excess triethylamine (2 equiv) as a base.

- Temperature : 150°C under reflux for 24 hours.

- Solvent : 2-Chloroethyl ether acts as both reactant and solvent, simplifying purification.

Workup :

Yield and Scalability

- Lab-Scale Yield : 61–67% after purification via recrystallization.

- Industrial Adaptation : Scaling to 100-g batches maintains consistent yields (60–65%) by employing continuous distillation for solvent recovery.

Alternative Synthesis via Halogenated Ketone Intermediates

Friedel-Crafts Acylation and Reductive Amination

A less common but high-purity route involves cyclopentyl ketone intermediates, inspired by cyclopentyl 2-thienyl ketone syntheses:

- Acylation : Cyclopentanecarboxylic acid reacts with thionyl chloride to form cyclopentanecarbonyl chloride.

- Friedel-Crafts Reaction : The acyl chloride undergoes Friedel-Crafts acylation with ethylene oxide derivatives to form a halogenated ketone.

- Reductive Amination : The ketone is converted to the corresponding amine via hydrogenation, followed by cyclization to form morpholine.

Key Advantages :

- Purity : Achieves ≥99% purity (GC analysis) by avoiding thionyl chloride residues.

- Solvent Efficiency : Polyphosphoric acid serves dual roles as a catalyst and water scavenger.

Reaction Parameters :

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Acylation | SOCl₂, reflux | 3 h | 95% |

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C | 2 h | 88% |

| Reductive Amination | H₂ (50 psi), Raney Ni, ethanol | 6 h | 75% |

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base 2-cyclopentylmorpholine is converted to its hydrochloride salt via treatment with hydrochloric acid:

- Solvent : o-Dichlorobenzene or dichloromethane.

- Conditions : Gaseous HCl is bubbled into the free base solution at 0–5°C to prevent decomposition.

- Crystallization : The hydrochloride salt precipitates upon cooling and is isolated via filtration.

Purity Enhancements :

- Azeotropic Drying : Residual water is removed by co-distillation with o-dichlorobenzene.

- Recrystallization : The crude salt is recrystallized from hot ethanol to achieve ≥99.5% purity.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

Solvent Recycling

Chemical Reactions Analysis

2-cyclopentylmorpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with other functional groups using reagents like alkyl halides.

Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free base, 2-cyclopentylmorpholine, under basic conditions.

Scientific Research Applications

2-cyclopentylmorpholine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of biological systems and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 2-c

Biological Activity

2-Cyclopentylmorpholine hydrochloride is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, including receptors and enzymes, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a morpholine ring substituted with a cyclopentyl group. This configuration enhances its solubility and bioavailability, crucial factors in drug development.

The biological activity of this compound primarily involves:

- Receptor Interaction : The compound may modulate neurotransmitter receptors, influencing various physiological responses.

- Enzymatic Activity : It can act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

Case Studies

-

Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be as low as 0.39 µg/mL, indicating potent antibacterial activity. The mechanism involved disruption of bacterial membrane integrity and inhibition of macromolecular biosynthesis. -

Antiproliferative Effects

In vitro studies on non-small cell lung cancer (NSCLC) cell lines demonstrated that this compound significantly inhibited cell proliferation. The compound induced cell cycle arrest at the G2/M phase and promoted apoptosis, with IC50 values indicating strong antiproliferative effects. -

Neuropharmacological Studies

Investigations into the neuropharmacological effects showed that the compound could enhance cognitive functions in animal models by modulating cholinergic signaling pathways. Behavioral assays indicated improved memory retention and reduced anxiety-like behaviors.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the morpholine ring and cyclopentyl substituent can influence the biological activity of the compound. For instance:

- Increasing hydrophobicity generally enhances receptor binding affinity.

- Alterations in the nitrogen atom's substitution pattern within the morpholine ring can lead to varying degrees of enzyme inhibition.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-cyclopentylmorpholine hydrochloride and related hydrochlorides:

Key Observations:

- Cyclic Substituents : Unlike memantine hydrochloride (adamantane) or isothipendyl hydrochloride (thiophene), 2-cyclopentylmorpholine HCl incorporates a cyclopentyl group, which may enhance lipophilicity and binding to hydrophobic targets .

- Functional Groups : The morpholine ring in 2-cyclopentylmorpholine HCl contrasts with the ester group in metcaraphen HCl, suggesting divergent reactivity and metabolic pathways .

Pharmacological and Physicochemical Properties

Solubility and Stability:

- Hydrochloride salts generally exhibit improved water solubility compared to free bases. Memantine HCl, for example, shows high solubility (>100 mg/mL), a trait likely shared by 2-cyclopentylmorpholine HCl due to its ionic nature .

- Stability data for 2-chloroethylamine monohydrochloride (a simpler analog) indicate sensitivity to moisture, suggesting that 2-cyclopentylmorpholine HCl may require similar storage conditions (e.g., desiccated, low-temperature) .

Pharmacological Activity:

- Metcaraphen HCl’s anticholinergic activity stems from its ester-linked diethylamine group, whereas 2-cyclopentylmorpholine HCl’s morpholine core might target different receptors (e.g., sigma or opioid receptors) based on morpholine derivatives’ known profiles .

- Memantine HCl’s NMDA receptor antagonism highlights how structural rigidity (adamantane) enhances CNS penetration—a property less likely in 2-cyclopentylmorpholine HCl due to its flexible cyclopentyl group .

Q & A

Basic: What are the recommended safety protocols for handling 2-cyclopentylmorpholine hydrochloride in laboratory settings?

Answer:

Handling requires strict adherence to safety data sheet (SDS) guidelines. Key protocols include:

- PPE: Wear nitrile or Viton™ gloves, safety goggles with side shields, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors or dust .

- Hygiene: Prohibit eating/drinking in the lab; wash hands thoroughly after handling .

- Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances (e.g., strong oxidizers) .

Advanced: How can researchers optimize enantioselective synthesis of this compound to achieve high purity and yield?

Answer:

Optimization strategies involve:

- Catalyst Selection: Chiral catalysts (e.g., BINOL-derived ligands) can enhance enantiomeric excess (ee) during cyclopentyl group introduction .

- Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reaction time/temperature .

- Purification: Recrystallization with solvents like ethanol/water mixtures improves purity, while column chromatography resolves enantiomeric impurities .

- Yield Improvement: Optimize stoichiometry of cyclopentylating agents (e.g., cyclopentyl bromide) and reduce side reactions via inert atmospheres .

Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound post-synthesis?

Answer:

Critical methods include:

- NMR Spectroscopy: 1H/13C NMR confirms cyclopentyl and morpholine ring integration and detects impurities (e.g., residual solvents) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., C10H20ClNO2•HCl = 265.73 g/mol) and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemistry and crystal packing for polymorph identification .

- Elemental Analysis: Ensures correct C/H/N/O/Cl ratios (±0.3% tolerance) .

Advanced: What strategies can mitigate batch-to-batch variability in the synthesis of this compound derivatives?

Answer:

Key strategies:

- Parameter Standardization: Control reaction temperature (±2°C) and pH to minimize side-product formation .

- Quality Control (QC): Implement in-process checks (e.g., TLC at intermediate stages) to detect deviations early .

- Purification Consistency: Use automated flash chromatography with standardized solvent gradients .

- Documentation: Track raw material sources (e.g., cyclopentyl precursors) to identify variability drivers .

Basic: How should this compound be stored to maintain stability in long-term research studies?

Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Light Sensitivity: Use amber glass vials to avoid photolytic decomposition .

- Moisture Control: Include desiccants (e.g., silica gel) in storage containers .

- Stability Testing: Conduct periodic HPLC assays to monitor degradation (e.g., hydrolysis of morpholine rings) .

Advanced: What are the potential sources of data contradiction when comparing the biological activity of this compound analogs across studies?

Answer:

Contradictions may arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times alter IC50 values .

- Purity Discrepancies: Impurities ≥0.5% can skew bioactivity results; validate via LC-MS .

- Structural Ambiguity: Undefined stereochemistry (e.g., racemic vs. enantiopure samples) impacts receptor binding .

- Solvent Effects: DMSO vs. saline solutions may modify compound solubility and bioavailability .

Basic: What are the first-aid measures for accidental exposure to this compound?

Answer:

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

- Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing .

- Eye Exposure: Rinse with water for 20 minutes; consult an ophthalmologist .

- Ingestion: Do not induce vomiting; provide water and seek immediate medical help .

Advanced: How can computational modeling aid in predicting the pharmacokinetic properties of this compound?

Answer:

- Molecular Dynamics (MD): Simulate blood-brain barrier permeability based on logP values (~2.5) and polar surface area .

- Docking Studies: Predict binding affinity to targets (e.g., GPCRs) using AutoDock Vina or Schrödinger .

- ADMET Prediction: Tools like SwissADME estimate absorption, metabolism, and toxicity profiles from structural descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.